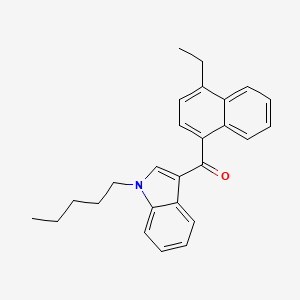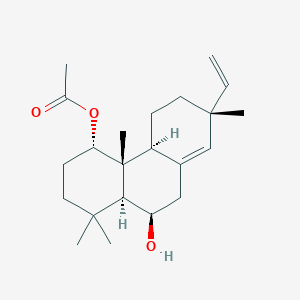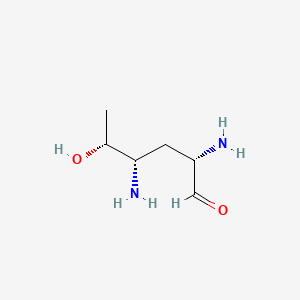
LSN3172176
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LSN3172176 is a M1 selective muscarinic receptor agonist tracer molecule for positron emission tomography (PET).
科学的研究の応用
Advanced Imaging Techniques
- Laser Scanning Microscopy (LSM), among other advanced imaging techniques, has been pivotal in analyzing the structure, composition, and dynamics of complex natural systems, including microbial communities in biofilm systems. These techniques enable in-depth understanding and quantitative analysis of microbial biofilms, crucial for various scientific applications (Neu et al., 2010).
Localized Surface Plasmon Resonance Spectroscopy
- Localized Surface Plasmon Resonance (LSPR) spectroscopy, relevant in chemical and biological sensing, is significant in understanding the interactions and sensitivity of nanoparticles to their local environment. These insights are essential for developing advanced sensors and diagnostic tools (Willets & Van Duyne, 2007).
Organic-Inorganic Hybrid Phosphors
- Research on lanthanide-based organic-inorganic hybrid materials demonstrates their potential in diverse technological applications, including lighting and optical telecommunications. These materials' multifunctionality and eco-friendly nature make them attractive for various scientific and industrial applications (Carlos et al., 2011).
Liquid Crystalline Nanoparticles in Drug Delivery
- Liquid crystalline nanoparticles, such as cubosomes and hexosomes, offer versatile applications in drug delivery due to their unique structural properties. Their ability to improve drug release and efficacy opens up new avenues in topical, oral, and intravenous treatments (Madheswaran et al., 2019).
Enhanced Flow Electroporation in Leukemia Cells
- Liposome nanoparticles with a targeting ligand have been used to enhance the in vitro delivery of exogenous oligonucleotides in leukemia cells, demonstrating the potential of targeted nanoparticles in medical applications (Wang et al., 2010).
Research Collaboration in Large Scale Research Infrastructures
- Studies on collaboration patterns in Large Scale Research Infrastructures (LSRIs) have identified various collaboration types. Understanding these collaborations contributes to the success of scientific research and technological development (D’Ippolito & Rüling, 2019).
Lanthanide-Doped Nanoparticles for Sensitive Detection
- Lanthanide-doped nanoparticles have shown high accuracy and sensitivity in molecular sensing and discrimination of biologically relevant anions and proteins, highlighting their significance in chemical and materials sciences (Wang et al., 2016).
Low-Cost Environmental Sensor Networks
- Low-cost sensor networks have been extensively used in environmental sciences, enabling broad research in air quality, water-related networks, and ecological systems. These networks offer significant opportunities for future research and societal impacts (Mao et al., 2019).
1H Nuclear Magnetic Resonance in Food Science
- LF-NMR relaxometry and MRI have become invaluable analytical tools in food science, offering non-invasive and non-destructive methods for a wide range of applications, from engineering research to industrial applications (Kirtil & Oztop, 2016).
Lanthanide-Doped Luminescent Nano-Bioprobes
- Ln(3+)-doped luminescent inorganic nanoparticles present promising applications in biomedicine and biotechnology, offering unique properties like long-lived luminescence and high photochemical stability for biodetection (Liu et al., 2013).
Applications in Human Pluripotent Stem Cells
- Laminin-521–based matrices under xeno-free and chemically defined conditions have been developed for monolayer culturing and cloning of human pluripotent stem cells. This advancement is crucial for stem cell research and regenerative medicine (Rodin et al., 2014).
Laser Capture Microdissection in Gastroenterology
- Laser capture microdissection has been utilized in gastroenterology for obtaining pure cell populations, aiding in research on gastrointestinal malignancies, infections, inflammatory bowel disease, and more. This technology is instrumental in identifying disease precursors and therapeutic interventions (Blatt & Srinivasan, 2008).
特性
製品名 |
LSN3172176 |
|---|---|
分子式 |
C22H31N3O3 |
分子量 |
385.51 |
IUPAC名 |
Ethyl 4-(6-methyl-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H31N3O3/c1-3-28-22(27)24-12-6-18(7-13-24)23-10-8-19(9-11-23)25-20-14-16(2)4-5-17(20)15-21(25)26/h4-5,14,18-19H,3,6-13,15H2,1-2H3 |
InChIキー |
JRYKXURWNNJXMC-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(N2CCC(N3C(CC4=C3C=C(C)C=C4)=O)CC2)CC1)OCC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LSN-3172176; LSN 3172176; LSN3172176 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)



